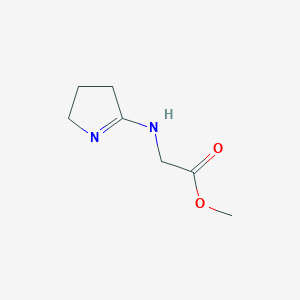![molecular formula C11H16ClN3O5S B2812306 [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride CAS No. 1788769-22-1](/img/structure/B2812306.png)
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride: . This compound is characterized by its unique molecular structure, which includes a morpholine ring, a nitrobenzenesulfonyl group, and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride typically involves multiple steps, starting with the reaction of morpholine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large reactors, precise temperature control, and efficient separation techniques to ensure the purity of the final product. Continuous flow chemistry might also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be reduced to an amine group, resulting in a different compound.
Reduction: : The nitro group can be reduced to an amine group, resulting in a different compound.
Substitution: : The amine group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and various oxidizing agents.
Reduction: : Common reagents include hydrogen gas and metal catalysts such as palladium on carbon.
Substitution: : Common reagents include alkyl halides and amines.
Major Products Formed
Oxidation: : Formation of nitroso compounds and nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted amine compounds.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the amine group play crucial roles in these interactions, affecting various biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific molecular structure, which includes both a nitro group and a morpholine ring. Similar compounds include:
4-Nitrobenzenesulfonic acid: : Lacks the morpholine ring.
Morpholin-2-ylmethanamine: : Lacks the nitro group.
4-Nitrobenzenesulfonyl chloride: : Lacks the amine group.
These differences highlight the uniqueness of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfonylmorpholin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S.ClH/c12-7-10-8-13(5-6-19-10)20(17,18)11-3-1-9(2-4-11)14(15)16;/h1-4,10H,5-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHTVONDKNGPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-tr imethylphenyl)amine](/img/structure/B2812223.png)



![2-[4-(aminomethyl)phenyl]acetamide](/img/structure/B2812229.png)
![(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2812230.png)
![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2812231.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2812233.png)
![2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide](/img/structure/B2812235.png)
![2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2812236.png)
![N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2812239.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2812241.png)


